molecular formula C8H5BrN2 B171627 2-Bromo-1,8-naphthyridine CAS No. 61323-17-9

2-Bromo-1,8-naphthyridine

Cat. No. B171627
CAS RN: 61323-17-9
M. Wt: 209.04 g/mol
InChI Key: BCMGOTDNNMLUBS-UHFFFAOYSA-N
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Description

2-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2. It is a light brown solid .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2-Bromo-1,8-naphthyridine, can be achieved through the Friedlander reaction . This reaction involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent . An inexpensive and biocompatible ionic liquid (IL) such as choline hydroxide (ChOH) can be used as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,8-naphthyridine is characterized by the presence of a bromine atom attached to the second carbon atom of the naphthyridine ring . The InChI code for this compound is 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H .


Chemical Reactions Analysis

The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound .


Physical And Chemical Properties Analysis

2-Bromo-1,8-naphthyridine has a molecular weight of 209.04 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has a XLogP3-AA value of 2.5 .

Scientific Research Applications

Copper-Catalyzed Amination

Anderson et al. (2010) describe the copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. This method, conducted at room temperature, yields amination products in 10-87% efficiency and provides an alternative route to functional 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).

Preparation and Reactions of Derivatives

Hawes and Wibberley (1967) discuss the preparation of various 2-substituted 1,8-naphthyridines, offering insights into their chemical reactions and spectral properties (Hawes & Wibberley, 1967).

Biological Activities

A review by Madaan et al. (2015) highlights the multiple biological activities of 1,8-naphthyridine derivatives, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These derivatives also show potential applications in neurological disorders and other conditions (Madaan et al., 2015).

Synthesis and Application in Fluoride Ion Sensing

Chahal et al. (2018) synthesized new 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives and examined their abilities in fluoride ion sensing. This work demonstrates the potential of these derivatives in anion recognition (Chahal et al., 2018).

Fluorescent Chemosensors for Ion Detection

Chahal and Sankar (2015) developed 1,8-naphthyridine-based receptors that selectively detect F− and Hg2+ ions. These receptors work as fluorescent 'turn-on' and 'turn-off' chemosensors, demonstrating the versatility of 1,8-naphthyridine derivatives in molecular logic applications (Chahal & Sankar, 2015).

Insecticidal Activities

Hou et al. (2017) synthesized novel 1,8-naphthyridine derivatives and evaluated their insecticidal activities. Some of these compounds showed significant effectiveness against cowpea aphids, indicating their potential use in pest control (Hou et al., 2017).

Applications in Dimetal Chemistry

Bera et al. (2009) highlight the diverse applications of functionalized 1,8-naphthyridine ligands in dimetal chemistry. Their research showcases the role of these ligands in various metal-organic frameworks and complexes (Bera et al., 2009).

Future Directions

Future research could focus on exploring the diverse synthetic routes of naphthyridines and developing greener methods for their synthesis . Additionally, the medicinal properties of naphthyridines and their derivatives could be further investigated for potential applications in treating various diseases .

properties

IUPAC Name

2-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGOTDNNMLUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406187
Record name 2-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,8-naphthyridine

CAS RN

61323-17-9
Record name 2-bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,8-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HJW van den Haak… - Recueil des Travaux …, 1983 - Wiley Online Library
The conversion of 1‐halogeno‐2,7‐naphthyridines into the corresponding 1‐amino compounds with KNH 2 /NH 3 , is shown, by the use of deuterated starting compounds, to proceed …
Number of citations: 6 onlinelibrary.wiley.com
MC Cheng, CH Cheng, PJ Chen, TS Lin… - Bulletin of the …, 2021 - journal.csj.jp
A new tridentate and rigid ligand containing S,N-hetero donor, the 1H-1,8-naphthyridine-2-thione (Hnpt), is designed and developed to build up the first homonuclear nickel string …
Number of citations: 3 www.journal.csj.jp
M Tišler - Acta Chimica Slovenica, 2011 - search.ebscohost.com
Particular and rare examples of aromatic nucleophilic substitution are described as tele-substitution. Usually strong nucleophiles are involved and the entering group is introduced at a …
Number of citations: 5 search.ebscohost.com
A Kwiatkowski, I Grela, B Ośmiałowski - New Journal of Chemistry, 2017 - pubs.rsc.org
The association of a model, heterocyclic compound capable of forming two intramolecular hydrogen bonds was studied with the use of various anionic and neutral species in highly …
Number of citations: 6 pubs.rsc.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The compounds described in this chapter have for the most part either one oxygen-containing ring and one nitrogen-containing ring or two nitrogen containing rings…
Number of citations: 2 www.sciencedirect.com

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